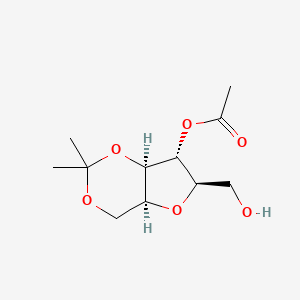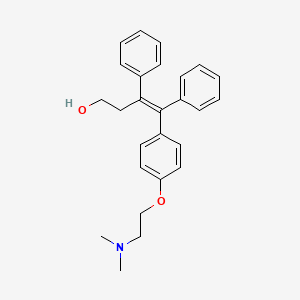
4-Isothiocyanatophenyl α-D-Glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of glucopyranoside derivatives, such as triphenylstannyl β-D-glucopyranosides, involves stereoselective routes that may offer insights into similar processes for 4-Isothiocyanatophenyl α-D-Glucopyranoside. One approach involves the use of (triphenylstannyl)lithium from anhydro-α-D-glucopyranose, followed by transmetallation and quenching with electrophiles to yield β-D-configurated products (Frey et al., 1994).
Molecular Structure Analysis
Structural analysis of glucopyranosides, such as α- and β-linked glucopyranose disaccharides, and their modifications for isothiocyanate coupling, provide a foundation for understanding the molecular architecture of 4-Isothiocyanatophenyl α-D-Glucopyranoside. These studies involve the synthesis of oligosaccharides and their conversion into isothiocyanate derivatives for protein conjugation (Eby & Schuerch, 1982).
Applications De Recherche Scientifique
Supramolecular Chemistry and Cyclodextrin Applications
Cyclodextrins, cyclic oligosaccharides composed of α-(1,4) linked glucopyranose subunits, have garnered significant attention due to their unique ability to form host-guest inclusion complexes. This property has been leveraged to enhance the solubility, stability, and bioavailability of various compounds, including pharmaceuticals. The research by Valle (2004) underscores the importance of cyclodextrins in supramolecular chemistry, highlighting their role in modifying the physical and chemical properties of their guest molecules for diverse applications in industries such as pharmaceuticals, food, and cosmetics (Valle, 2004).
Glucosinolate Metabolism and Isothiocyanate Formation
Glucosinolates, a group of plant secondary metabolites, are known for their conversion into bioactive isothiocyanates through enzymatic hydrolysis, a process that has implications for plant defense and human health. Blažević et al. (2019) provide an extensive review of the structural diversity of glucosinolates and their metabolism within plants, including the formation of isothiocyanates. This research not only contributes to our understanding of glucosinolate chemistry but also underscores the potential health benefits of their hydrolysis products, such as anticarcinogenic properties (Blažević et al., 2019).
Antimicrobial Properties of Isothiocyanates
Isothiocyanates, derived from the hydrolysis of glucosinolates, have been studied for their antimicrobial properties against various human pathogens. Romeo et al. (2018) reviewed the antimicrobial efficacy of isothiocyanates, highlighting their potential as alternatives or adjuncts to conventional antibiotics, particularly in combating antibiotic-resistant bacteria. This research sheds light on the therapeutic potential of isothiocyanates, emphasizing the need for standardized methodologies to further elucidate their antimicrobial mechanisms (Romeo et al., 2018).
Cyclodextrin Derivatives and Drug Delivery
Cyclodextrin derivatives, due to their ability to form inclusion complexes, play a crucial role in the field of drug delivery. Sharma and Baldi (2016) review the applications of cyclodextrins and their derivatives across various sectors, with a focus on their use in improving drug delivery systems. This research highlights the versatility of cyclodextrins in enhancing the delivery and efficacy of therapeutic agents, making them valuable tools in pharmaceutical development (Sharma & Baldi, 2016).
Health Benefits of Sulforaphane
Sulforaphane, an isothiocyanate derived from glucoraphanin found in cruciferous vegetables, has been extensively studied for its health benefits. Kim and Park (2016) review the biological and pharmacological activities of sulforaphane, including its antioxidative, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic effects. This research underscores the therapeutic potential of sulforaphane, highlighting its role as a promising chemopreventive agent against various diseases (Kim & Park, 2016).
Propriétés
Numéro CAS |
20581-45-7 |
|---|---|
Nom du produit |
4-Isothiocyanatophenyl α-D-Glucopyranoside |
Formule moléculaire |
C₁₃H₁₅NO₆S |
Poids moléculaire |
313.33 |
Synonymes |
α-D-Glucopyranosylphenyl p-Isothiocyanate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



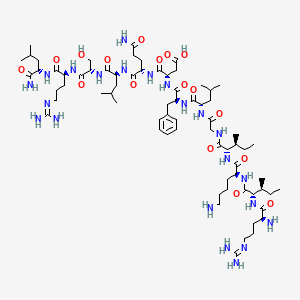
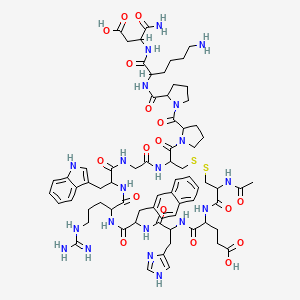
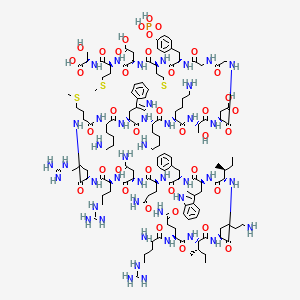
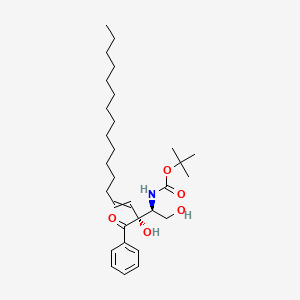
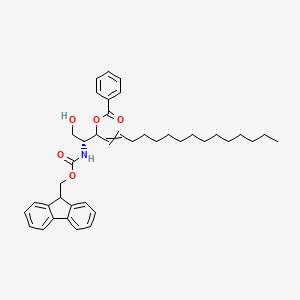
![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)
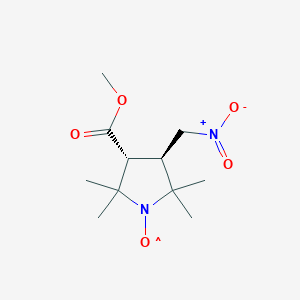
![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
